2,3',4,4',5'-Pentachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,3',4,4',5'-Pentachlorobiphenyl, typically involves direct chlorination of biphenyls in the presence of a catalyst or under controlled conditions to achieve the desired degree of chlorination and specific congener profiles. The synthesis pathways are designed to optimize yields of specific PCB congeners, including CB118, through controlled reaction conditions, such as temperature, pressure, and the presence of catalysts that can direct the chlorination process.
Molecular Structure Analysis
The molecular structure of 2,3',4,4',5'-Pentachlorobiphenyl consists of two phenyl rings joined by a single bond, with five chlorine atoms substituted at the 2, 3', 4, 4', and 5' positions. This configuration results in a molecule with specific physical and chemical properties, including a planar structure that contributes to its persistence in the environment and potential for bioaccumulation. The positions of the chlorine atoms influence the molecule's reactivity and interactions with biological systems, as well as its environmental fate.
Chemical Reactions and Properties
2,3',4,4',5'-Pentachlorobiphenyl undergoes various chemical reactions, including metabolic transformation by cytochrome P450 enzymes, leading to hydroxylated metabolites. These metabolic pathways are significant for understanding the compound's bioaccumulation and toxicity. The presence of chlorine atoms, particularly in positions that confer resistance to metabolic degradation, plays a crucial role in determining the persistence and environmental behavior of this congener.
Physical Properties Analysis
The physical properties of 2,3',4,4',5'-Pentachlorobiphenyl, such as its melting point, boiling point, solubility in water and organic solvents, and vapor pressure, are influenced by its chlorinated biphenyl structure. These properties affect its environmental distribution, with low solubility in water and high solubility in lipids contributing to its accumulation in sediments and biological tissues.
Chemical Properties Analysis
Chemically, 2,3',4,4',5'-Pentachlorobiphenyl exhibits properties characteristic of chlorinated aromatic compounds, including resistance to biodegradation and chemical reactions that lead to the formation of persistent organic pollutants. Its chemical stability, combined with lipophilicity, contributes to its environmental persistence and potential for long-range transport.
For detailed insights and references on 2,3',4,4',5'-Pentachlorobiphenyl, one key study explores its metabolism under the influence of perfluorocarboxylic acids, highlighting the enzymatic pathways involved and the structural basis of its metabolic fate (Goto et al., 2018). This research provides valuable information on the compound's environmental behavior and potential effects on human health and ecosystems.
Scientific Research Applications
Metabolic Enhancement Studies
2,3',4,4',5'-Pentachlorobiphenyl (CB118), a prevalent polychlorinated biphenyl (PCB) in the environment, has been studied for its metabolic interactions. In a study, the cytochrome P450 monooxygenase from the soil bacterium Bacillus megaterium metabolized CB118 to hydroxylated pentachlorobiphenyls. These reactions were accelerated by perfluorocarboxylic acids (PFCAs), with perfluorooctanoic acid being most effective. This research provides insights into the metabolism of PCBs under complex contamination scenarios (Goto et al., 2018).
Interaction with Biological Molecules
A study investigated the interaction of 3,3',4,4',5-pentachlorobiphenyl with pepsin, a digestive enzyme. Using molecular simulations and spectroscopic techniques, it was found that this PCB could bind to the hydrophobic cavity of pepsin, altering its structure. This interaction provides a basis for understanding how PCBs interact with biological systems (Yue et al., 2020).
Fungal Bioconversion
The white-rot fungus Phlebia brevispora has been shown to degrade toxic coplanar polychlorinated biphenyls, including 2,3',4,4',5-pentachlorobiphenyl. This study identifies the fungal metabolism of PCBs and demonstrates the potential of using white-rot fungus in bioremediation processes (Kamei et al., 2006).
Molecular and Theoretical Studies
A research effort focused on the density functional theory studies of radical ions of polychlorinated biphenyls, including 2,3',4,4',5-pentachlorobiphenyl. The study provided insights into the structural and electronic properties of these molecules, contributing to a better understanding of their behavior in various environments (Arulmozhiraja et al., 2002).
Species Differences in Metabolism
Investigating the differences in metabolism of 3,3',4,4',5-pentachlorobiphenyl by human and rat cytochrome P450 enzymes, a study found that these differences are due to variations in the amino acid residues forming the substrate-binding cavities of these enzymes. This research is crucial for understanding species-specific responses to PCB exposure (Yamazaki et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trichloro-5-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNWSSFXMVPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867160 | |
Record name | 2',3,4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,4,4',5-Pentachlorobiphenyl | |
CAS RN |
65510-44-3 | |
Record name | PCB 123 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65510-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4,4',5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3,4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5'-Pentachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4,4',5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4Z1DI9BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.